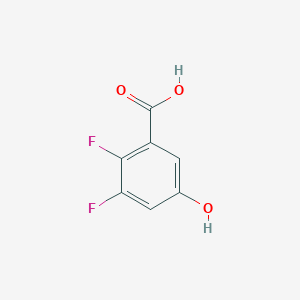

2,3-Difluoro-5-hydroxybenzoic acid

Beschreibung

Historical Context and Emergence in Synthetic Chemistry

The field of organofluorine chemistry, which studies carbon-fluorine bonds, began in the 19th century. wikipedia.org However, it wasn't until the mid-20th century that the unique properties of fluorinated compounds gained significant attention. numberanalytics.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological characteristics. numberanalytics.com This has made organofluorine compounds crucial in various industries, including pharmaceuticals and materials science. numberanalytics.com

The synthesis of fluorinated aromatic compounds, such as 2,3-Difluoro-5-hydroxybenzoic acid, has evolved significantly. Early methods were often harsh and limited in scope. However, modern techniques allow for more precise and efficient fluorination. organic-chemistry.org For instance, halogen-exchange reactions (Halex reactions) and electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) have become valuable tools for creating these complex molecules. organic-chemistry.orggoogle.com The development of such methods has made specialized building blocks like this compound more accessible for research and development.

Significance in Pharmaceutical and Agrochemical Development

The strategic incorporation of fluorine atoms into biologically active molecules is a well-established strategy in drug discovery. Approximately 20-25% of all pharmaceuticals contain fluorine. core.ac.uk The presence of fluorine can enhance a drug's metabolic stability, binding affinity to target proteins, and membrane permeability. core.ac.ukresearchgate.net This is due to the unique properties of the carbon-fluorine bond, which is the strongest single bond in organic chemistry. acs.org

This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. buyersguidechem.combuyersguidechem.com Its specific substitution pattern with two fluorine atoms and a hydroxyl group provides a scaffold that can be further modified to create complex, biologically active molecules. For example, it has been used in the development of inhibitors for specific protein-protein interactions, which are promising targets for new cancer therapies. google.com In agrochemical research, fluorinated compounds are used to develop more effective and targeted pesticides and herbicides. wikipedia.org

Overview of Research Trajectories for Fluorinated Benzoic Acids

Research into fluorinated benzoic acids is a vibrant area of organic and medicinal chemistry. A primary focus is the development of novel synthetic methodologies that are more efficient, sustainable, and allow for a wider range of functional groups. organic-chemistry.orgeurekalert.org This includes the use of flow chemistry and the development of new fluorinating agents. eurekalert.org

Another major research trajectory is the exploration of the biological activities of new fluorinated benzoic acid derivatives. Scientists are actively investigating their potential as anti-inflammatory agents, enzyme inhibitors, and modulators of cellular signaling pathways. google.comiucr.org The unique electronic properties conferred by the fluorine atoms can lead to compounds with improved potency and selectivity. nih.gov

Furthermore, there is growing interest in the use of fluorinated compounds, including benzoic acid derivatives, in materials science. Their distinct properties can be harnessed to create advanced polymers and liquid crystals with tailored characteristics. numberanalytics.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 749230-51-1 |

| Molecular Formula | C₇H₄F₂O₃ |

| Molecular Weight | 174.1 g/mol sigmaaldrich.com |

| Appearance | Light yellow solid epo.org |

| Primary Applications | Pharmaceutical and agrochemical intermediate buyersguidechem.combuyersguidechem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-difluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGVHUUHCKECKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650156 | |

| Record name | 2,3-Difluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-51-1 | |

| Record name | 2,3-Difluoro-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749230-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 749230-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Difluoro 5 Hydroxybenzoic Acid and Its Derivatives

Modified and Optimized Synthetic Pathways

Avoiding Hazardous Reagents and Harsh Conditions (e.g., Alkyllithium Reagents)

Another approach to avoid harsh reagents is through the careful selection of starting materials and reaction pathways. For instance, the synthesis of 2,4-difluoro-3-hydroxybenzoic acid has been achieved from 3,4,5-trifluoronitrobenzene through a series of reactions including methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis under mild and safe conditions. google.com This highlights a move towards designing synthetic routes that are inherently safer by avoiding problematic reagents altogether.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is paramount in the modern synthesis of fine chemicals like 2,3-Difluoro-5-hydroxybenzoic acid and its derivatives. This philosophy encourages the use of methodologies that reduce or eliminate the use and generation of hazardous substances. chemmethod.com Key tenets of green chemistry relevant to these syntheses include the use of safer solvents, improved energy efficiency, and the design of reactions with high atom economy.

A significant advancement in this area is the adoption of microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. chemmethod.com For example, the synthesis of hydrazide derivatives of 4-hydroxybenzoic acid, a related compound, was achieved in significantly shorter times and with higher yields using microwave irradiation compared to traditional refluxing. chemmethod.com Furthermore, the use of water as a solvent in place of volatile organic solvents (VOCs) in these microwave-assisted reactions further enhances the green credentials of the process. chemmethod.com

Another green approach involves the use of solid acid catalysts, such as γ-Al2O3/SO4, for esterification reactions. uhamka.ac.id These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. uhamka.ac.id They offer an environmentally benign alternative to traditional homogeneous acid catalysts like sulfuric acid. The use of biocatalysts, such as lipases, in the esterification of benzoic acid derivatives also represents a green alternative, often proceeding under mild conditions and with high selectivity. researchgate.net The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent for esterification is another method that aligns with green chemistry principles by offering a simple experimental procedure and good control over the reaction. rasayanjournal.co.in

Synthesis of Key Intermediates and Analogues

Halogenated difluorobenzoic acids are crucial intermediates in the synthesis of various fluorinated compounds. A common method for their preparation involves the oxidation of appropriately substituted benzophenones. For instance, 2-chloro-4,5-difluorobenzoic acid can be synthesized by reacting 2-chloro-4,5-difluorobenzophenone with an oxidizing agent like ammonium (B1175870) peroxodisulfate in the presence of sulfuric acid. google.com Another route to the same compound involves the oxidation of 2-chloro-4,5-difluorobenzoyl chloride with hydrogen peroxide. google.com

The direct halogenation of difluorobenzoic acid precursors is also a viable strategy. For example, the bromination of 3,5-difluoro-4-anisidine, an intermediate in the synthesis of 2,4-difluoro-3-hydroxybenzoic acid, can be achieved using bromine in glacial acetic acid. google.com The resulting 3,5-difluoro-2-bromo-4-anisidine can then be further transformed. google.com

Below is a table summarizing the synthesis of some halogenated difluorobenzoic acids:

| Compound Name | Starting Material | Key Reagents |

| 2-Chloro-4,5-difluorobenzoic acid | 2-Chloro-4,5-difluorobenzophenone | Ammonium peroxodisulfate, Sulfuric acid |

| 2-Chloro-4,5-difluorobenzoic acid | 2,4-Dichloro-5-fluorobenzoyl chloride | Sulfuric acid, Hydrogen peroxide |

| 3,5-Difluoro-2-bromo-4-anisidine | 3,5-Difluoro-4-anisidine | Bromine, Glacial acetic acid |

Table 1: Synthesis of Halogenated Difluorobenzoic Acid Intermediates

Aminodifluorobenzoates are versatile building blocks for the synthesis of more complex molecules. A primary route to these compounds is the reduction of the corresponding nitrodifluorobenzoates. semanticscholar.org This transformation can be efficiently carried out using various reducing agents. A practical and widely used method is catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. semanticscholar.org An alternative, classical method involves the use of reduced iron powder in the presence of an acid, such as acetic acid or an ammonium chloride solution. google.com

The synthesis of methyl 5-amino-2,3-difluorobenzoate, for example, is achieved through the reduction of methyl 2,3-difluoro-5-nitrobenzoate. semanticscholar.org This nitro compound is, in turn, prepared by the nitration of 2,4-difluoro-3-chlorobenzoic acid followed by esterification. semanticscholar.org

The following table outlines the synthesis of a key aminodifluorobenzoate intermediate:

| Compound Name | Starting Material | Key Reagents |

| Methyl 5-amino-2,3-difluorobenzoate | Methyl 2,3-difluoro-5-nitrobenzoate | H₂, Pd/C |

| 3,5-Difluoro-4-anisidine | 2,6-Difluoro-4-nitroanisole | Reduced iron powder, Acetic acid |

Table 2: Synthesis of Aminodifluorobenzoate Intermediates

The carboxylic acid and hydroxyl groups of this compound and its analogues are amenable to a wide range of chemical modifications, allowing for the creation of diverse derivatives.

Esterification of the carboxylic acid is a common transformation. The classical Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid, is a well-established method. rasayanjournal.co.in For substrates that may be sensitive to strong acids, or to achieve higher yields, coupling agents can be employed. N,N'-Dicyclohexylcarbodiimide (DCC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitates the formation of an ester bond under milder conditions. rasayanjournal.co.in Another approach involves reacting the hydroxybenzoic acid with a halogenated hydrocarbon in the presence of a non-quaternizable tertiary amine. google.com

Other Transformations include the conversion of the carboxylic acid to other functional groups. For example, the synthesis of 2,4-difluoro-3-hydroxybenzoic acid involves the hydrolysis of a nitrile group (cyanide) to a carboxylic acid in the final step, often using a strong acid like hydrobromic acid. google.com The hydroxyl group can also be derivatized, for instance, through etherification, although specific examples for this compound are less commonly detailed in the provided context.

The table below summarizes some derivatization reactions:

| Reaction Type | Reagents | Functional Group Transformed | Product Type |

| Esterification | Methanol, Sulfuric Acid | Carboxylic acid | Methyl ester |

| Esterification | Alcohol, DCC, DMAP | Carboxylic acid | Ester |

| Hydrolysis | Hydrobromic Acid | Nitrile | Carboxylic acid |

Table 3: Derivatization Reactions

Reaction Mechanisms and Chemical Transformations of 2,3 Difluoro 5 Hydroxybenzoic Acid

Reactivity Governed by Fluorine and Hydroxyl Substituents

The aromatic ring of 2,3-Difluoro-5-hydroxybenzoic acid is significantly influenced by the presence of the fluorine and hydroxyl groups. These substituents dictate the electron density of the ring and, consequently, its susceptibility to both nucleophilic and electrophilic attack.

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as the two fluorine atoms in this compound, can render the aromatic ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. wikipedia.orgfishersci.co.uk The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups ortho and para to the leaving group helps to stabilize this intermediate by delocalizing the negative charge. wikipedia.orgmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

In the context of this compound, the fluorine atoms are potential leaving groups. The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. fishersci.co.uk Therefore, reactions with nucleophiles such as amines or alkoxides could potentially lead to the substitution of one or both fluorine atoms. The electron-withdrawing carboxylic acid group further enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

The hydroxyl group (-OH) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. lkouniv.ac.in This donation stabilizes the arenium ion intermediate formed during the electrophilic attack at the ortho and para positions. libretexts.org Conversely, the fluorine atoms (-F) are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The carboxylic acid group (-COOH) is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

In this compound, the directing effects of these groups are in competition. The powerful activating and ortho-, para-directing hydroxyl group at position 5 would strongly favor substitution at the ortho positions (positions 4 and 6). The fluorine atoms at positions 2 and 3 would also direct ortho and para, but their deactivating nature makes them less influential than the hydroxyl group. The meta-directing carboxylic acid group would direct incoming electrophiles to position 3, which is already substituted.

Therefore, the most probable sites for electrophilic attack are positions 4 and 6, which are ortho to the strongly activating hydroxyl group. Computational methods, such as the RegioSQM method, can predict the most likely sites of electrophilic attack by calculating the lowest free energies of protonation at different aromatic C-H positions. chemrxiv.org

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, providing a gateway to the synthesis of numerous derivatives.

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The thermal decarboxylation of simple aromatic carboxylic acids is generally difficult. libretexts.org However, the presence of electron-withdrawing groups can facilitate this process. libretexts.org For fluorinated benzoic acids, decarboxylation can be achieved under certain conditions. For example, heating 2-chloro-4,5-difluorobenzoic acid in quinoline (B57606) with a copper(II) oxide catalyst results in decarboxylation. google.com While the exact mechanism is not fully understood, it is believed to proceed without the need for an inert atmosphere, although its presence can be beneficial. google.com It is plausible that this compound could undergo a similar catalyzed decarboxylation at elevated temperatures.

Another pathway for decarboxylation involves the formation of carboxylate radicals. libretexts.org This can be achieved through methods such as the Hunsdiecker reaction or Kolbe electrolysis. libretexts.org More recently, radical decarboxylation of benzoic acids has been achieved at lower temperatures using copper carboxylates, which generate aryl radicals for subsequent reactions. nih.gov

The carboxylic acid group of this compound can be readily converted into amides. This is a crucial transformation in medicinal chemistry for the synthesis of new drug candidates. A common method for amide bond formation involves the use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC).

A documented example of this reaction involves the coupling of this compound with an amine. lkouniv.ac.ingoogle.com In this procedure, the carboxylic acid and the amine are reacted in the presence of DCC. lkouniv.ac.ingoogle.com The reaction is typically carried out by heating the mixture. lkouniv.ac.ingoogle.com

The mechanism of DCC-mediated amidation involves the activation of the carboxylic acid. The DCC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate. This leads to the formation of the amide bond and the release of dicyclohexylurea (DCU) as a byproduct.

| Reactant 1 | Reactant 2 | Coupling Agent | Conditions | Product |

| This compound | Amine | DCC | Heat (45 °C) | Corresponding Amide |

Table 1: Example of Amidation Reaction of this compound. lkouniv.ac.ingoogle.com

Beyond amides, the carboxylic acid group can be converted into other derivatives such as acid chlorides and acid anhydrides, further expanding the synthetic utility of this compound.

Hydroxyl Group Reactivity

The phenolic hydroxyl group (-OH) is a key site for various chemical transformations, including etherification, esterification, and oxidation reactions. Its reactivity is influenced by the electron-withdrawing effects of the adjacent fluorine atoms and the carboxylic acid group.

The hydroxyl group of this compound can undergo etherification and esterification, common reactions for phenols.

Etherification: The Williamson ether synthesis provides a general pathway for the formation of ethers from an alkoxide and a primary alkyl halide. byjus.comlibretexts.orglibretexts.org In the case of this compound, the phenolic hydroxyl group can be deprotonated by a strong base, such as sodium hydroxide, to form a phenoxide ion. gordon.edu This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 mechanism to yield the corresponding ether. byjus.comyoutube.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide at temperatures ranging from 50-100 °C. byjus.com It is important to note that the carboxylic acid group may also be deprotonated under these basic conditions, which could potentially influence the reaction's outcome.

Esterification: The esterification of the phenolic hydroxyl group can be achieved, although the direct esterification with a carboxylic acid is less common for phenols compared to alcohols. A more typical approach would involve the reaction of the phenoxide with an acyl halide or an acid anhydride. Alternatively, the Fischer-Speier esterification method, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be adapted for phenols, leading to good yields. wikipedia.orglibretexts.org The reaction is typically refluxed for several hours. wikipedia.orgoperachem.com The carboxylic acid group on the this compound molecule itself can also undergo esterification, and selective reaction at the hydroxyl group would require careful choice of reagents and reaction conditions.

| Reaction Type | General Reagents | Typical Conditions | Product |

| Etherification | Alkyl halide, Strong base (e.g., NaOH) | Polar aprotic solvent, 50-100 °C | Alkoxy derivative |

| Esterification | Acyl halide/anhydride or Carboxylic acid/acid catalyst | Reflux | Ester derivative |

The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize phenols. masterorganicchemistry.comresearchgate.netresearchgate.net The reaction of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with KMnO₄ in an acidic medium, for instance, results in the oxidation of the aldehyde group to a carboxylic acid. researchgate.net For phenols, oxidation can lead to the formation of quinones. The specific products of the oxidation of this compound would depend on the oxidant used and the reaction conditions. The presence of the electron-withdrawing fluorine atoms and the carboxylic acid group would likely influence the oxidation potential of the phenolic hydroxyl group.

| Oxidizing Agent | Potential Product Type |

| Potassium Permanganate (KMnO₄) | Quinone or ring-opened products |

| Chromic Acid | Quinone or ring-opened products |

Stability and Degradation Pathways

The stability of this compound is an important consideration for its storage and application. Its degradation can be influenced by factors such as temperature, light, and pH.

Thermal Stability: Studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs) and benzoic acid provide insights into the potential thermal degradation pathways of this compound. The thermal decomposition of PFCAs can proceed through HF elimination, leading to the formation of various fluorinated intermediates. rsc.orgresearchgate.net Theoretical studies suggest that the decomposition of PFCAs can produce perfluorinated acyl fluorides and carbon monoxide. rsc.org The thermal decomposition of gaseous perfluorocarboxylic acids has been shown to yield products like fluoroolefins and fluorocarbon radicals. nih.gov For difluoroacetic acid, the initial decomposition step is believed to be the elimination of hydrogen fluoride. rsc.org These findings suggest that upon heating, this compound could potentially undergo decarboxylation and elimination of HF.

The stability of this compound in solution is expected to be pH-dependent. The degradation kinetics of chlorogenic acid, another phenolic acid, have been shown to be time and pH-dependent, with higher degradation rates at higher pH values. nih.gov The degradation of p-hydroxybenzoic acid by Fenton's reagent is also significantly influenced by pH, with optimal degradation occurring in the pH range of 2-4. researchgate.net The ionization state of both the carboxylic acid and the phenolic hydroxyl group will change with pH, which in turn can affect the molecule's susceptibility to degradation. In alkaline conditions, the phenoxide form is more susceptible to oxidation. The rate of degradation is also influenced by the concentration of the compound. researchgate.net

| Condition | General Trend for Related Compounds | Potential Implication for this compound |

| Thermal | Decomposition via HF elimination and decarboxylation. | Potential for similar degradation pathways. |

| Photochemical | pH-dependent degradation. | Stability likely influenced by pH and light exposure. |

| pH | Increased degradation at higher pH for some phenolic acids. | Potential for lower stability in alkaline conditions. |

Spectroscopic and Computational Characterization of 2,3 Difluoro 5 Hydroxybenzoic Acid

Advanced Spectroscopic Analysis of Synthesized Compounds and Intermediates

The synthesis of 2,3-Difluoro-5-hydroxybenzoic acid involves several intermediate compounds, each requiring rigorous characterization to ensure the correct reaction progression and purity of the final product. Spectroscopic techniques are indispensable throughout this process. For instance, in synthetic routes analogous to those for similar compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, intermediates often include nitrated, aminated, and esterified versions of the starting fluorinated benzoic acid. semanticscholar.org The structural confirmation of these intermediates is typically achieved using the spectroscopic methods detailed below. semanticscholar.orguni.lu

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Analysis of ¹H, ¹³C, and ¹⁹F spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the labile protons of the hydroxyl and carboxylic acid groups. The two aromatic protons will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atoms. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm), while the phenolic hydroxyl proton also presents as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon is the most deshielded, appearing at the lowest field (~165-170 ppm). The aromatic carbons' chemical shifts are influenced by the attached fluorine and hydroxyl groups, with carbons directly bonded to fluorine exhibiting large C-F coupling constants.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool for characterization. biophysics.org It provides direct information about the chemical environment of the fluorine atoms. The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling between them (³JF-F) and with neighboring protons (JH-F) are diagnostic for confirming the substitution pattern on the aromatic ring. The chemical shift range for aromatic fluorine atoms typically falls between +80 and +170 ppm relative to CFCl₃. ucsb.edu

Table 1: Predicted NMR Data for this compound (Note: Experimental data is not widely published; these are expected values based on compound structure and data for similar compounds.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | > 10.0 | br s | - | COOH |

| ¹H | ~9.0 - 10.0 | br s | - | Ar-OH |

| ¹H | ~7.0 - 7.5 | m | H-H, H-F couplings | Aromatic CH |

| ¹³C | ~165 - 170 | s | - | C=O |

| ¹³C | ~150 - 160 (d) | d | ¹JC-F | C-F |

| ¹³C | ~145 - 155 (d) | d | ¹JC-F | C-F |

| ¹³C | ~140 - 150 | s | - | C-OH |

| ¹³C | ~110 - 125 | m | C-F, C-C couplings | Aromatic C, CH |

| ¹⁹F | +80 to +170 | m | F-F, F-H couplings | Ar-F |

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is dominated by absorptions from the hydroxyl, carbonyl, and carbon-fluorine bonds. The O-H stretching vibrations of the carboxylic acid and the phenol (B47542) group result in a very broad absorption band in the high-wavenumber region. The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp peak. Aromatic ring vibrations and C-F stretches appear in the fingerprint region. This technique is invaluable for monitoring the synthesis, for example, by observing the appearance or disappearance of the nitro group (~1530 and 1350 cm⁻¹) or amino group (~3400-3200 cm⁻¹) stretches in intermediates.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~3400 | Medium, Broad | O-H Stretch | Phenol |

| 1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1620 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid / Phenol |

| 1250 - 1000 | Strong | C-F Stretch | Aryl Fluoride |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the exact mass is measured with high precision, which allows for the unambiguous determination of the molecular formula. For this compound (C₇H₄F₂O₃), the expected monoisotopic mass is approximately 174.0128 Da. uni.lu HRMS is crucial for confirming the identity of the final product and key intermediates, distinguishing them from potential isomers or byproducts. semanticscholar.org The fragmentation pattern observed in the mass spectrum can also offer structural clues.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₅F₂O₃]⁺ | 175.02013 |

| [M+Na]⁺ | [C₇H₄F₂NaO₃]⁺ | 197.00207 |

| [M-H]⁻ | [C₇H₃F₂O₃]⁻ | 173.00557 |

| [M+NH₄]⁺ | [C₇H₈F₂NO₃]⁺ | 192.04667 |

| [M+K]⁺ | [C₇H₄F₂KO₃]⁺ | 212.97601 |

| [M+H-H₂O]⁺ | [C₇H₃F₂O₂]⁺ | 157.01011 |

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. Benzoic acid and its derivatives exhibit characteristic absorption bands in the UV region. titech.ac.jp For this compound, absorptions corresponding to π→π* transitions are expected. This technique can be employed to monitor the progress of a synthesis by following the appearance or disappearance of a chromophore in an intermediate. nih.gov For instance, the introduction of a nitro group during an intermediate step would cause a significant shift in the absorption maximum (λmax) to a longer wavelength (a bathochromic shift). The purity of the final product can also be assessed, as the presence of conjugated impurities would alter the shape and λmax of the spectrum.

Theoretical and Computational Chemistry Studies

Ab initio molecular orbital calculations, including methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are powerful theoretical tools for investigating the properties of molecules. ucsb.eduguidechem.com For molecules like this compound, these calculations can predict a wide range of properties before synthesis or to complement experimental data.

Studies on analogous compounds such as 2,3-difluorobenzoic acid have utilized these methods to determine optimized molecular geometries, vibrational frequencies (to aid in the assignment of IR and Raman spectra), and electronic properties. ucsb.edu Key insights from such calculations include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground state.

Vibrational Analysis: Calculation of harmonic vibrational frequencies that can be compared with experimental IR and Raman spectra to provide a complete assignment of vibrational modes.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for calculating molecular properties because it offers a good balance between accuracy and computational cost. mdpi.com DFT calculations can determine the optimized molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs), which are crucial for understanding the chemical reactivity and kinetic stability of a molecule.

The key electronic properties derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For benzoic acid and its derivatives, DFT studies have shown that charge transfer can occur within the molecule, a feature that is essential for predicting its behavior in chemical reactions. nih.gov

Another important output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites for intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic attacks. researchgate.net

Table 1: Key Electronic Properties Calculated by DFT This table outlines the typical electronic parameters that would be calculated for this compound using DFT methods, based on standard computational studies of similar aromatic acids.

| Calculated Property | Significance | Typical Method of Calculation |

| HOMO Energy | Indicates electron-donating capability; related to ionization potential. | B3LYP/6-311++G(d,p) |

| LUMO Energy | Indicates electron-accepting capability; related to electron affinity. | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. | ΔE = ELUMO - EHOMO |

| Dipole Moment (µ) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. | DFT calculations |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict reactive sites for electrophilic and nucleophilic attack. | Calculated from DFT output |

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for calculating properties of a molecule in a static, optimized state, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational changes over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the molecule's flexibility and preferred shapes (conformers) in a given environment, such as in a solvent. nih.gov

For a molecule like this compound, with a rotatable carboxylic acid group and a hydroxyl group, MD simulations can explore the potential energy surface related to the rotation around key single bonds (dihedral angles). This analysis helps identify the most stable conformers and the energy barriers between them. nih.gov Such studies are crucial as the conformation of a molecule can significantly affect its biological activity and physical properties. For example, the orientation of the carboxylic acid and hydroxyl groups can influence intramolecular and intermolecular hydrogen bonding, which dictates how the molecule interacts with its environment. nih.gov

Table 2: Illustrative Output from Conformational Analysis This table shows the type of data generated from MD simulations for analyzing the conformational preferences of a substituted benzoic acid. The values are representative and not specific experimental data for this compound.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Population (%) |

| Conformer A | C2-C1-C(O)-O: ~0° | 0 (most stable) | High |

| Conformer B | C2-C1-C(O)-O: ~180° | > 5 | Low |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry, particularly DFT, is the prediction of spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comjocpr.com By calculating the vibrational frequencies of a molecule, a theoretical vibrational spectrum can be generated. arxiv.orgbrehm-research.de These predicted spectra serve as a powerful tool for interpreting and assigning the bands observed in experimental spectra. nih.gov

For instance, the calculated vibrational frequencies for the C=O stretching of the carboxylic acid group, the O-H stretching of the hydroxyl and carboxyl groups, and the C-F stretching modes can be compared directly with experimental FT-IR and FT-Raman spectra. mdpi.com A good correlation between the calculated and experimental spectra provides strong evidence for the determined molecular structure. researchgate.net Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations, and a scaling factor is applied to improve the agreement. nih.gov

Similarly, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these theoretical shifts with experimental NMR data is a standard method for confirming the chemical structure and assigning specific resonances to individual atoms in the molecule.

Table 3: Example of Predicted vs. Experimental Vibrational Frequencies for a Hydroxybenzoic Acid Derivative This table provides a representative comparison between theoretical (DFT/B3LYP) and experimental FT-IR frequencies for key functional groups found in molecules similar to this compound.

| Vibrational Mode | Functional Group | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | -COOH | ~3550 | ~3450 |

| C=O Stretch | -COOH | ~1720 | ~1700 |

| O-H Stretch (Phenolic) | Ar-OH | ~3600 | ~3580 |

| C-F Stretch | Ar-F | ~1250 | ~1230 |

Medicinal Chemistry and Biological Applications of 2,3 Difluoro 5 Hydroxybenzoic Acid and Its Analogues

Role as a Key Intermediate in Drug Discovery

2,3-Difluoro-5-hydroxybenzoic acid serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its unique substitution pattern is a key feature for building new chemical entities aimed at various biological targets.

The structural framework of substituted hydroxybenzoic acids is fundamental to the synthesis of quinolone-3-carboxylic acids, a class of compounds renowned for their potent antibacterial effects. researchgate.netnih.gov A close analogue, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been identified as a key intermediate in the preparation of these antimicrobial drugs. researchgate.net The synthesis of such precursors is a critical step, enabling the construction of the quinolone core, which is vital for their antibacterial mechanism. researchgate.net Quinolones have been used clinically as antibacterial agents since 1962 and are noted for their broad-spectrum activity. nih.gov The development of efficient synthetic routes for intermediates like this compound is therefore essential for the continued discovery of new and effective fluoroquinolone antibiotics. researchgate.netasianpubs.org

Hydroxybenzoic acid derivatives are recognized for a wide range of biological activities, including anti-inflammatory and antimicrobial properties. globalresearchonline.netresearchgate.net The anti-inflammatory potential of these structures is well-documented. For instance, an analogue, 2,3-dihydroxybenzoic acid, has been shown to possess anti-inflammatory capabilities linked to its antioxidant and iron-chelating activities. nih.gov Similarly, various phenolic acids have demonstrated anti-inflammatory effects, suggesting that the this compound scaffold has promise in this area. globalresearchonline.net

In the context of bacterial infections, the core benzoic acid structure is a known pharmacophore. mdpi.com The introduction of hydroxyl groups and halogens can modulate this activity. nih.gov Studies on p-hydroxybenzoic acid and its derivatives confirm their efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. globalresearchonline.netresearchgate.net While some difluoro-substituted compounds have shown weak antibacterial effects in certain molecular frameworks, other chlorinated and fluorinated derivatives have demonstrated potent activity, indicating that the specific substitution pattern is critical for efficacy. nih.gov

The hydroxyl and fluorine groups on the this compound ring are key determinants of its ability to interact with biological targets. Both groups can act as hydrogen bond donors or acceptors, facilitating the binding of the molecule to enzyme active sites or receptors. The anti-inflammatory properties of the related 2,3-dihydroxybenzoic acid are attributed to its function as an antioxidant and iron chelator, mechanisms that inherently involve hydrogen bonding and electron transfer. nih.gov The specific positioning of the hydroxyl group on the benzoic acid ring has a significant influence on the formation of supramolecular interactions through hydrogen bonds. acs.org These non-covalent interactions are fundamental to modulating the activity of biological macromolecules and are a key consideration in rational drug design.

Structure-Activity Relationship (SAR) Studies

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. mdpi.com Fluorine's high electronegativity and small size can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov The introduction of fluorine can lead to a substantial increase in biological activity compared to non-fluorinated analogues. mdpi.com

In the context of antibacterial agents, the effect of fluorine substitution can be complex. For example, in a series of pyrazole (B372694) derivatives, monofluoro and difluoro-substituted compounds showed weak antibacterial activity, whereas a 3,4-dichloro derivative was highly potent against staphylococci strains. nih.gov This highlights that the interplay between fluorine and other substituents is crucial. The presence of an electron-withdrawing group like fluorine is often correlated with increased cytotoxic or antibacterial activity. mdpi.com

The number and position of hydroxyl groups on the benzoic acid ring are determinant factors of a compound's biological activity, particularly its antioxidant capacity. nih.govnih.gov The antioxidant activity of phenolic acids is directly related to the number and position of the phenolic hydroxyl groups. nih.gov Dihydroxy phenolic acids, for instance, generally exhibit higher antioxidant activity than monohydroxy derivatives. nih.gov

Studies comparing different dihydroxybenzoic acid (DHB) isomers reveal significant differences in their effectiveness. The antioxidant power is influenced by the relative positions of the hydroxyl groups, which affects the stability of the resulting phenoxyl radical after donating a hydrogen atom. nih.gov For example, in several antioxidant assays, 2,3-DHB and 2,5-DHB consistently showed stronger activity than other isomers like 2,4-DHB and 2,6-DHB. nih.gov

The following interactive table summarizes the antioxidant activity of various dihydroxybenzoic acid isomers, demonstrating the critical role of hydroxyl group positioning.

| Compound | DPPH Radical Scavenging (IC50, μM) | ABTS Radical Inhibition (%) | CUPRAC Antioxidant Capacity (Abs) |

|---|---|---|---|

| 2,3-dihydroxybenzoic acid | 2.84 | 86.40 | 1.182 |

| 2,4-dihydroxybenzoic acid | >120 | 16.17 | 0.038 |

| 2,5-dihydroxybenzoic acid | 3.89 | 80.11 | 1.285 |

| 2,6-dihydroxybenzoic acid | >1000 | 8.12 | 0.041 |

| 3,4-dihydroxybenzoic acid | 4.10 | 74.51 | 0.898 |

| 3,5-dihydroxybenzoic acid | >1000 | 60.39 | 0.089 |

Derivatization Effects on Pharmacological Profiles

The pharmacological profile of benzoic acid derivatives can be significantly altered through chemical derivatization. Modifications to the core structure influence factors such as lipophilicity, receptor binding, and metabolic stability, thereby tuning the compound's therapeutic potential. For instance, in the realm of antimicrobial phenolic acids, it has been observed that the antimicrobial efficacy of ester derivatives increases with the growing length of the alkyl chain. nih.gov This enhancement is often attributed to increased hydrophobicity, which may facilitate passage through the lipid-rich cell membranes of microbes. nih.gov

Conversely, the presence of free hydroxyl groups can sometimes reduce biological activity, a phenomenon linked to decreased lipophilicity that hinders penetration through bacterial cell walls. nih.gov The strategic placement of substituents is crucial; for example, the introduction of a methyl group alpha to the acetic acid function in a series of 2,3-dihydrobenzofuran-5-acetic acids was found to enhance their anti-inflammatory activity. nih.gov Specifically, α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid demonstrated the most potent activity in its series, highlighting the impact of targeted structural modifications. nih.gov These findings underscore the principle that derivatization is a key strategy for optimizing the pharmacological profiles of benzoic acid analogues.

Investigation of Biological Activities

Benzoic acid and its derivatives are recognized for their antimicrobial capabilities, preventing the growth of yeast and bacteria. researchgate.net The antimicrobial action of phenolic acid derivatives is influenced by their chemical structure. An important factor is the lipophilicity of the molecule; for example, the antimicrobial effect of certain phenolic acid esters has been shown to increase with the length of the attached alkyl chain. nih.gov Additionally, the degree and position of hydroxylation on the phenol (B47542) group are determinants of toxicity to microbes. nih.gov

Studies on various hydroxybenzoic acids have demonstrated a range of antimicrobial activities. Research on seven hydroxybenzoic acid derivatives showed varied efficacy against a panel of microbes including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Salmonella enteritidis, and Candida albicans. mdpi.com Simple phenolic acids like gallic acid and p-hydroxybenzoic acid have been reported to reduce the viability of Campylobacter jejuni at low concentrations. nih.gov

Table 1: Antimicrobial Activity of Selected Phenolic Acids

| Compound | Target Microbe | Activity | Reference |

|---|---|---|---|

| Gallic acid | Campylobacter jejuni | Reduced viability at 1 mg/L | nih.gov |

| p-Hydroxybenzoic acid | Campylobacter jejuni | Reduced viability at 1 mg/L | nih.gov |

| Synaptic acid | Campylobacter jejuni | Microbicidal at ≥10 mg/L | nih.gov |

| Vanillic acid | Campylobacter jejuni | Microbicidal at ≥10 mg/L | nih.gov |

| Caffeic acid | Campylobacter jejuni | Microbicidal at ≥10 mg/L | nih.gov |

| Ferulic acid | Campylobacter jejuni | Effective at 100 mg/L | nih.gov |

| Cumaric acid | Campylobacter jejuni | Effective at 100 mg/L | nih.gov |

| Cajanuslactone | Staphylococcus aureus | MIC: 0.031 mg/mL, MBC: 0.125 mg/mL | nih.gov |

This table is interactive. Data is sourced from cited research.

Analogues of this compound, particularly dihydroxybenzoic acids, have demonstrated notable anti-inflammatory properties. For instance, 2,3-dihydroxybenzoic acid (2,3-DHBA) has been shown to decrease the hydrogen peroxide-induced activation of nuclear factor kappa B (NF-κB), a key transcription factor complex in the inflammatory response. nih.govnih.gov This anti-inflammatory effect is linked to its capacity as an antioxidant and an iron chelator. nih.gov

Similarly, 4-hydroxybenzoic acid (4-HB) exhibits anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, a key component of the innate immune system. nih.gov It achieves this by reducing the production of mitochondrial reactive oxygen species (ROS), which are known activators of NLRP3. nih.gov Furthermore, 4-HB has been shown to reduce levels of pro-inflammatory cytokines such as IL-4, IL-6, and TNF-α in the colon and serum in models of inflammatory bowel disease. nih.gov The derivatization of related structures, such as 2,3-dihydrobenzofuran-5-acetic acids, has also been shown to yield compounds with enhanced anti-inflammatory activity. nih.gov

Derivatization of the difluoro-benzoic acid scaffold into conjugates has yielded compounds with significant antiviral activity. A notable example is 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, also known as benzavir-2. This compound has demonstrated potent activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.govresearchgate.net Crucially, benzavir-2 retained its potency against clinical isolates of HSV that were resistant to the commonly used antiviral drug, acyclovir. nih.govresearchgate.net

In a separate line of research, another benzoic acid derivative, designated NC-5, was found to possess antiviral activity against influenza A viruses, including the H1N1 and H3N2 strains. nih.gov Importantly, NC-5 was also effective against an oseltamivir-resistant H1N1 mutant, demonstrating its potential to combat drug-resistant viral infections. nih.gov

The antioxidant activity of hydroxybenzoic acids is strongly influenced by the number and position of hydroxyl (-OH) groups attached to the aromatic ring. mdpi.com Generally, an increase in the number of -OH groups leads to higher antioxidant properties. mdpi.com The relative positioning of these groups is also critical; hydroxybenzoic acids with hydroxyl groups in the ortho (e.g., 2,3-DHB, 3,4-DHB) and para (e.g., 2,5-DHB) positions tend to exhibit greater antioxidant activity than those with meta-substituted hydroxyl groups (e.g., 2,4-DHB, 3,5-DHB). mdpi.com These compounds exert their antioxidant effects by scavenging free radicals such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), superoxide (B77818), and hydroxyl radicals. nih.gov

Under certain conditions, some phenolic compounds can also exhibit pro-oxidant activity. ffhdj.com For example, vanillin (B372448) has been shown to have a pro-oxidant effect in the presence of Fe(III) and superoxide, while p-hydroxybenzyl alcohol did not show pro-oxidant activity in the same system. nih.gov This dual activity can be beneficial, as inducing moderate oxidative stress can sometimes lead to the upregulation of the body's own antioxidant defense systems. ffhdj.com

Table 2: Relative Antioxidant Activity of Dihydroxybenzoic Acid (DHB) Isomers

| Compound | Hydroxyl Group Positions | Relative Antioxidant Activity | Reference |

|---|---|---|---|

| 2,3-Dihydroxybenzoic acid (2,3-DHB) | ortho | Strong | mdpi.comnih.gov |

| 2,5-Dihydroxybenzoic acid (2,5-DHB) | para | Strong | mdpi.comnih.gov |

| 3,4-Dihydroxybenzoic acid (3,4-DHB) | ortho | Strong | mdpi.com |

| 2,4-Dihydroxybenzoic acid (2,4-DHB) | meta | Reduced | mdpi.com |

| 3,5-Dihydroxybenzoic acid (3,5-DHB) | meta | Reduced | mdpi.com |

This table is interactive and summarizes findings on the structure-activity relationship of DHB isomers.

Mechanism of Action Studies

The diverse biological activities of hydroxybenzoic acids and their derivatives are underpinned by several distinct mechanisms of action.

Antimicrobial Mechanism: The antibacterial activity of benzoic acid is attributed to its ability to employ acid transport. It releases H+ ions into the cytoplasm of bacteria, which disrupts the cell's homeostasis and inhibits growth. researchgate.net

Anti-inflammatory Mechanism: The anti-inflammatory effects are multifaceted. One mechanism involves the direct scavenging of reactive oxygen species like hydrogen peroxide. nih.gov Another important pathway is the activation of the Nrf2 signaling pathway, which leads to the increased expression of endogenous antioxidant enzymes. nih.gov Additionally, compounds like 4-hydroxybenzoic acid can directly inhibit the NLRP3 inflammasome, preventing the release of pro-inflammatory cytokines. nih.gov

Antiviral Mechanism: For certain benzoic acid derivatives, the mechanism of antiviral action has been elucidated. The compound NC-5, for example, inhibits the neuraminidase (NA) enzyme of the influenza A virus. nih.gov This inhibition likely interferes with the release of new virus particles from infected cells. NC-5 also suppresses the expression of viral nucleoprotein (NP) and matrix protein 1 (M1) during the later stages of viral replication. nih.gov

Antioxidant Mechanism: Hydroxybenzoic acids exert their antioxidant effects through both direct and indirect mechanisms. researchgate.net The direct mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals. nih.govresearchgate.net Some derivatives can also chelate transition metal ions, such as Fe2+, which prevents them from catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.govresearchgate.net The indirect mechanism involves the activation of the NRF2 signaling pathway, which boosts the production of protective antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). researchgate.net

Elucidating Interactions with Biological Targets

The biological activity of this compound and its analogues is intrinsically linked to their ability to interact with specific enzymes and receptors. The arrangement of functional groups—the carboxylic acid, hydroxyl group, and fluorine atoms—dictates the nature and strength of these interactions.

Molecular docking studies and enzymatic assays have provided significant insights into these interactions. For instance, derivatives of 2-hydroxybenzoic acid have been identified as novel, selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and cancer. nih.gov Molecular modeling of these interactions reveals that the carboxylate group is crucial, forming electrostatic interactions and hydrogen bonds with the unique residues Arg105 and Tyr102 within the substrate-binding pocket of SIRT5. nih.gov The adjacent hydroxyl group further stabilizes this binding by forming a hydrogen bond with Val221. nih.gov The essential nature of the 2-hydroxybenzoic acid moiety for maintaining SIRT5 inhibition was confirmed through in vitro enzymatic assays. nih.gov

Structure-activity relationship (SAR) studies on other enzymes, such as α-amylase, have also shed light on the role of substituent placement. An analysis of 17 benzoic acid derivatives showed that a hydroxyl group at the 2-position on the benzene (B151609) ring positively contributes to inhibitory activity, whereas a hydroxyl group at the 5-position has a negative effect. nih.gov These interactions are primarily driven by hydrogen bonding, supplemented by hydrophobic interactions. nih.gov The introduction of fluorine atoms, as seen in various analogues, is known to enhance lipophilicity, which can improve binding affinity to target enzymes.

Table 1: Key Molecular Interactions of a 2-Hydroxybenzoic Acid Analogue with SIRT5

| Interacting Group of Ligand | Interacting Residue of SIRT5 | Type of Interaction | Reference |

|---|---|---|---|

| Carboxylate group | Arginine 105 (Arg105) | Electrostatic Interaction, H-bond | nih.gov |

| Carboxylate group | Tyrosine 102 (Tyr102) | H-bond | nih.gov |

| Adjacent Hydroxyl group | Valine 221 (Val221) | H-bond | nih.gov |

Inhibition of Prostaglandin (B15479496) Synthesis for Anti-inflammatory Effects (by related compounds)

A primary mechanism by which many benzoic acid derivatives exert anti-inflammatory effects is through the inhibition of prostaglandin synthesis. Prostaglandins (B1171923) are lipid compounds that mediate inflammatory responses, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes.

Non-steroidal anti-inflammatory drugs (NSAIDs) are well-known inhibitors of prostaglandin synthesis. nih.gov Studies on related hydroxybenzoic acid compounds demonstrate similar activities. For example, 2,5-dihydroxybenzoic acid (Gentisic acid) inhibits the formation of prostaglandins in response to lipopolysaccharides, presumably by inhibiting COX activity. nih.gov This action is believed to contribute to its ability to decrease the probability of atherogenesis by reducing inflammation. nih.gov

Diflunisal (B1670566), a derivative of salicylic (B10762653) acid that incorporates a difluorophenyl group, is another relevant analogue. Studies on human gastric mucosa have shown that NSAIDs like diflunisal are effective inhibitors of prostaglandin and thromboxane (B8750289) formation. nih.gov The potency of these drugs as inhibitors of prostaglandin synthesis often correlates with their propensity to cause gastric mucosal damage, which is a known side effect of NSAID action. nih.gov The general ranking of potency for inhibiting the production of prostaglandins (PGE, 6-keto-PGF1α) and thromboxane B2 was found to be indomethacin (B1671933) and naproxen (B1676952) being more potent than ibuprofen (B1674241) and piroxicam, while diflunisal showed variable effects. nih.gov

Other related compounds, such as hydroxycinnamic acid derivatives, have been shown to reduce the mRNA expression of cyclooxygenase-2 (COX-2), further highlighting the role of these related structures in modulating inflammatory pathways. nih.govresearchgate.net

Modulation of Enzyme or Receptor Activity

Analogues of this compound can modulate the activity of a diverse range of enzymes and receptors beyond the COX family. This modulation can occur through various mechanisms, including competitive inhibition, where the molecule competes with the natural substrate for the active site, or allosteric regulation, where binding to a different site on the enzyme induces a conformational change that alters its activity. libretexts.orgexpertsmind.com

Enzyme Inhibition:

SIRT5: As previously detailed, 2-hydroxybenzoic acid derivatives have been identified as potent and selective inhibitors of SIRT5, representing a promising scaffold for developing new therapeutic agents. nih.gov

α-Amylase: Certain phenolic acids, including derivatives of benzoic acid, can inhibit α-amylase, a key enzyme in starch digestion. nih.gov A study demonstrated that 2,3,4-trihydroxybenzoic acid was the most potent inhibitor among those tested, with structure-activity analysis indicating that specific hydroxylation patterns are key to inhibitory strength. nih.gov

Influenza Neuraminidase: A series of benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase, an enzyme crucial for viral replication. The most potent compound identified had an IC50 value of 2.5 µM against N9 neuraminidase. nih.gov

Receptor Modulation:

Hydroxycarboxylic Acid Receptors: Some dihydroxybenzoic acids, such as 3,5-dihydroxybenzoic acid, can activate hydroxycarboxylic acid receptors. This activation leads to a reduction in adipocyte lipolysis, which can result in improved blood lipid profiles. nih.gov

This ability to selectively interact with and modulate the activity of various enzymes and receptors underscores the therapeutic potential of this class of compounds.

Table 2: Examples of Enzyme Modulation by Benzoic Acid Analogues

| Enzyme Target | Modulatory Effect | Example Compound/Analogue | Reference |

|---|---|---|---|

| SIRT5 | Selective Inhibition | 2-Hydroxybenzoic acid derivatives | nih.gov |

| α-Amylase | Inhibition | 2,3,4-Trihydroxybenzoic acid | nih.gov |

| Influenza Neuraminidase | Inhibition | 4-Acetylamino-3-guanidinobenzoic acid | nih.gov |

| Cyclooxygenase (COX) | Inhibition | 2,5-Dihydroxybenzoic acid (Gentisic acid) | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations (where applicable for derivatives)

The therapeutic efficacy of any compound depends not only on its biological activity but also on its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). For derivatives of this compound, these properties are critical for determining their potential as viable drug candidates.

Preclinical studies on derivatives provide valuable insights. For example, the pharmacokinetic profile of a novel 5-aminosalicylic acid (5-ASA) derivative, C1 (5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid), was evaluated in rats. mdpi.com

Following intravenous administration, the compound showed an elimination half-life of approximately 0.9 hours and a clearance rate of 24 mL/min. mdpi.com More importantly, after oral administration, the derivative reached its maximum plasma concentration in 33 minutes and demonstrated an oral bioavailability of about 77%. mdpi.com This high bioavailability is a significant advantage over some existing drugs like 5-ASA itself. mdpi.com Furthermore, the compound was found to be widely distributed to various tissues, which is crucial for reaching its site of action. For inflammatory conditions like ulcerative colitis, ensuring the drug reaches the colon is a key objective, which this derivative appears suited for. mdpi.com Such studies demonstrate that modifying the core benzoic acid structure can lead to derivatives with favorable drug-like properties. mdpi.com

Table 3: Pharmacokinetic Parameters of a 5-ASA Derivative (C1) in Rats

| Parameter | Value | Route of Administration | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | ~0.9 hours | Intravenous (50 mg/kg) | mdpi.com |

| Clearance (CL) | 24 mL/min | Intravenous (50 mg/kg) | mdpi.com |

| Time to Max. Concentration (Tmax) | 33 minutes | Oral (50 mg/kg) | mdpi.com |

| Oral Bioavailability (F%) | ~77% | Oral (50 mg/kg) | mdpi.com |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes for Scalability and Efficiency

Process Optimization: Systematic optimization of current reaction conditions, including temperature, pressure, catalysts, and solvents, could significantly improve yield and reduce reaction times.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters, enhance safety, and allow for easier scalability.

Catalytic Methods: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, for the key fluorination or carboxylation steps could lead to more economical and sustainable processes.

A simplified representation of a known synthetic step involves the fluorination of a benzoic acid derivative. smolecule.com A patent describes a method to produce 2,3-difluoro-5-hydroxybenzoic acid with a 95% yield as a light yellow solid. epo.org

Advanced Derivatization for Enhanced Bioactivity and Selectivity

The core structure of this compound serves as a valuable scaffold for the synthesis of new derivatives with potentially improved biological properties. Future derivatization strategies should be directed towards:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the carboxyl and hydroxyl groups, as well as the aromatic ring, will help to elucidate the structural requirements for optimal activity and selectivity against specific biological targets.

Hybrid Molecule Design: Combining the this compound moiety with other known pharmacophores could lead to hybrid compounds with dual or synergistic modes of action.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres may improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), while retaining or enhancing bioactivity.

A patent application has already demonstrated the use of this compound in synthesizing inhibitors of the WDR5-MLL1 protein-protein interaction, highlighting its potential in developing cancer therapeutics. google.com

In-depth Computational Studies for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound and its analogs, future computational work should include:

Molecular Docking: Simulating the binding of newly designed derivatives into the active sites of various target proteins can help predict their binding affinity and orientation, guiding the selection of the most promising candidates for synthesis.

Quantum Mechanics (QM) Calculations: QM methods can provide detailed insights into the electronic properties of the molecule, helping to understand its reactivity and interaction with biological targets at a subatomic level.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and the conformational changes that may occur.

Computational studies using density functional theory have been noted as a relevant area of investigation for this compound. smolecule.com These studies are crucial for understanding interactions and guiding the development of new drugs. smolecule.com

Investigation of New Therapeutic Applications Beyond Antimicrobials

While the initial interest in fluorinated benzoic acids may have been in the antimicrobial field, the unique electronic and structural properties of this compound suggest its potential in other therapeutic areas. smolecule.com Future research should explore its efficacy in:

Oncology: As indicated by its use in synthesizing WDR5 inhibitors, this compound is a promising starting point for developing agents that target protein-protein interactions crucial for cancer cell proliferation and survival. google.com WDR5 is implicated in various cancers, including bladder, prostate, and breast cancer, as well as leukemia. google.com

Anti-inflammatory Agents: The potential anti-inflammatory effects of this scaffold warrant investigation. smolecule.com Derivatives could be tested in various in vitro and in vivo models of inflammation.

Neurodegenerative Diseases: The role of specific enzymes and protein aggregates in neurodegenerative diseases presents opportunities for designing targeted inhibitors based on the this compound framework.

Antiviral Research: WDR5, a potential target for compounds derived from this compound, is also known to be an essential component in the virus-triggered induction of type I interferons and the antiviral innate immune response. google.com

| Potential Therapeutic Area | Rationale | Key Molecular Targets (Examples) |

| Oncology | Inhibition of protein-protein interactions vital for cancer cell growth. google.com | WDR5-MLL1 complex, other oncogenic proteins. google.com |

| Inflammation | Modulation of inflammatory pathways. smolecule.com | Cyclooxygenases (COX), lipoxygenases (LOX). |

| Neurodegenerative Diseases | Inhibition of enzymes or protein aggregation involved in disease progression. | Beta-secretase (BACE1), glycogen (B147801) synthase kinase 3 (GSK-3). |

| Virology | Interference with viral replication or host-pathogen interactions. google.com | Viral proteases, polymerases, WDR5-mediated immune response. google.com |

Development of Sustainable and Environmentally Benign Synthesis Protocols

In line with the principles of green chemistry, future research must prioritize the development of sustainable synthetic methods. This involves:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or biodegradable ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable biomass sources rather than petroleum-based chemicals.

Energy Efficiency: Employing microwave-assisted or sonochemical methods to reduce energy consumption and reaction times.

The development of green chemistry approaches, such as visible-light-driven organocatalytic aerobic oxidation for synthesizing related heterocyclic compounds, provides a blueprint for future sustainable protocols.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3-Difluoro-5-hydroxybenzoic acid, and how are they determined experimentally?

- Answer : The compound (CAS 749230-51-1, C₇H₄F₂O₃) has a molecular weight of 174.10 g/mol and a melting point of 180–184°C . Key characterization methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm fluorine substitution and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- HPLC (≥95% purity) to assess synthetic yield and purity .

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer : Two primary methods are documented:

- Fluorination of precursor hydroxybenzoic acids using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride), followed by regioselective deprotection .

- Directed ortho-metalation of fluorobenzene derivatives, coupled with carboxylation (CO₂ insertion) .

Q. How does the reactivity of this compound compare to non-fluorinated analogs in esterification or amidation reactions?

- Answer : Fluorine atoms at positions 2 and 3 increase the acidity of the phenolic -OH group (pKa ~8.2 vs. ~10.2 for salicylic acid), enhancing nucleophilic substitution reactivity.

- Esterification : Achieved via Steglich esterification (DCC/DMAP) with 85–90% yields .

- Amidation : EDCl/HOBt coupling yields 70–75% due to steric hindrance from fluorine .

Advanced Research Questions

Q. What are the challenges in resolving conflicting data on the anti-inflammatory activity of fluorinated hydroxybenzoic acid derivatives?

- Answer : Discrepancies arise from:

- Fluorine positioning : 2,3-difluoro vs. 3,5-difluoro isomers exhibit varying COX-2 inhibition (IC₅₀: 2,3-difluoro = 12 μM vs. 3,5-difluoro = 8 μM) due to steric/electronic effects .

- Assay variability : Cell-based vs. enzyme inhibition assays (e.g., COX-2 ELISA vs. fluorometric kits) yield differing IC₅₀ values.

- Solution : Standardize assays using recombinant enzymes and control for metabolite interference (e.g., salicylate derivatives) .

Q. How can computational modeling guide the design of this compound derivatives for selective enzyme inhibition?

- Answer :

- Docking studies (AutoDock Vina) predict binding affinities to target enzymes (e.g., COX-2, PTP1B) by analyzing fluorine’s electronegativity and hydrogen-bonding interactions .

- QSAR models correlate substituent effects (e.g., logP, polar surface area) with bioactivity. For example, adding a 5-nitro group improves IC₅₀ by 3-fold .

Q. What analytical techniques resolve structural ambiguities in fluorinated benzoic acid derivatives?

- Answer :

- X-ray crystallography : Confirms regiochemistry of fluorine and hydroxyl groups (e.g., C–F bond lengths: 1.34 Å vs. 1.38 Å for C–OH) .

- ¹⁹F NMR : Distinguishes between 2,3- and 3,5-difluoro isomers via coupling constants (²JFF = 12–15 Hz for vicinal fluorine) .

- Table : Key spectral data for this compound vs. analogs.

| Property | 2,3-Difluoro-5-OH-BA | 3,5-Difluoro-2-OH-BA |

|---|---|---|

| ¹H NMR (δ, ppm) | 6.85 (d, J=8.5 Hz, H-4) | 7.12 (t, J=9.0 Hz, H-4) |

| ¹⁹F NMR (δ, ppm) | −118.2 (F-2), −122.5 (F-3) | −116.8 (F-3), −120.3 (F-5) |

| Melting Point (°C) | 180–184 | 192–195 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.